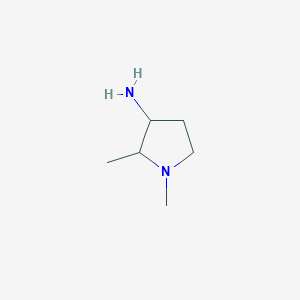

1,2-Dimethylpyrrolidin-3-amine

Description

Significance of Pyrrolidine (B122466) Frameworks in Organic Chemistry

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov This prevalence underscores the significance of the pyrrolidine framework in the field of organic chemistry. Pyrrolidine alkaloids, for instance, are a diverse class of natural compounds synthesized by plants and microorganisms as a defense mechanism. wikipedia.orgresearchgate.netnih.gov Many of these alkaloids exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them promising candidates for drug discovery and development. researchgate.netnih.gov

Beyond their presence in natural products, pyrrolidine derivatives are crucial in asymmetric catalysis. Proline and its derivatives, which share the pyrrolidine core, have emerged as powerful organocatalysts for a variety of chemical transformations. rsc.org The unique conformational constraints of the pyrrolidine ring enable high stereocontrol in catalytic reactions, facilitating the synthesis of enantiomerically pure compounds. rsc.org Specifically, 2,5-disubstituted pyrrolidines are important C2-symmetrical scaffolds that serve as privileged ligands in metal catalysis and are also widely used in organocatalysis. nih.gov The development of synthetic methods to access polysubstituted pyrrolidines is an active area of research, with techniques like [3+2] dipolar cycloadditions of azomethine ylides offering efficient routes to these complex structures. unife.itacs.org

Overview of 1,2-Dimethylpyrrolidin-3-amine as a Stereochemically Important Amine

This compound is a prime example of a stereochemically important amine due to the presence of multiple chiral centers. The relative and absolute configuration of the methyl group at the C2 position and the amine group at the C3 position significantly influences the three-dimensional shape of the molecule. This, in turn, dictates its interaction with other chiral molecules and its performance in stereoselective synthesis.

The synthesis of specific stereoisomers of substituted pyrrolidines, such as this compound, is a key focus in synthetic chemistry. elsevier.com Stereoselective synthesis strategies are employed to control the formation of the desired stereoisomers. researchgate.net For example, methods have been developed for the stereoselective synthesis of related 3-aminopyrrolidine (B1265635) derivatives, highlighting the importance of controlling the stereochemistry at the C3 and C4 positions. elsevier.comresearchgate.net The ability to selectively synthesize a particular stereoisomer of this compound allows for its use as a chiral building block or ligand in asymmetric synthesis, contributing to the development of new synthetic methodologies and the construction of complex molecular architectures. nih.govnih.govnih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H14N2 |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | N,1-dimethylpyrrolidin-3-amine |

| SMILES | CNC1CCN(C1)C |

| InChI | InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3 |

| InChIKey | CZGIEJXGCLWRPY-UHFFFAOYSA-N |

Table generated from data available in PubChem. nih.gov

Stereoisomers of this compound

The presence of two stereocenters in this compound at positions 2 and 3 gives rise to four possible stereoisomers:

| Stereoisomer | Configuration at C2 | Configuration at C3 |

| (2R, 3R) | R | R |

| (2S, 3S) | S | S |

| (2R, 3S) | R | S |

| (2S, 3R) | S | R |

The specific spatial arrangement of the methyl and amine groups in each stereoisomer is critical for its chemical and biological properties, particularly in applications involving chiral recognition. The stereoselective synthesis of these individual isomers is a significant challenge and a key area of research. elsevierpure.com

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-6(7)3-4-8(5)2/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMVELKOENZIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314933-97-5 | |

| Record name | 1,2-dimethylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 1,2 Dimethylpyrrolidin 3 Amine and Its Derivatives

Functional Group Reactivity of the Amine Moiety

The presence of two amine groups, one secondary and one tertiary, provides multiple sites for chemical reactions. The lone pair of electrons on each nitrogen atom is the primary driver for the nucleophilic and basic properties of the molecule. chemicalbook.comwikipedia.org

Amines function as both Brønsted-Lowry bases (proton acceptors) and Lewis bases (electron-pair donors), which also makes them effective nucleophiles. The pyrrolidine (B122466) scaffold, being a cyclic secondary amine, generally exhibits good basicity and nucleophilicity. wikipedia.orgresearchgate.net The nucleophilic character of pyrrolidine is often considered superior to its acyclic counterpart, diethylamine, because its cyclic structure "ties back" the alkyl substituents, reducing steric hindrance around the nitrogen. researchgate.net

Studies on a range of substituted pyrrolidines used in organocatalysis have determined their Brønsted basicities (pKaH) in acetonitrile, with most falling in the 16-20 pKaH range. researchgate.netacs.orgnih.gov It is anticipated that the pKaH of 1,2-Dimethylpyrrolidin-3-amine would be within this typical range. However, research has shown that for pyrrolidine derivatives, a strong correlation between Brønsted basicity and nucleophilic reactivity is not always observed. researchgate.netacs.orgnih.gov The nucleophilicity can be quantified using Mayr's nucleophilicity scale, where parameters N and s are determined through kinetic studies with standard electrophiles. rsc.org For the parent pyrrolidine, the N parameter can range from 15.72 to 18.32 depending on the solvent system, highlighting the significant influence of the reaction medium on nucleophilic strength. rsc.org

Table 1: Basicity of Selected Pyrrolidine Derivatives in Acetonitrile

| Compound | pKaH | Reference |

| Typical Substituted Pyrrolidines | 16 - 20 | researchgate.netacs.orgnih.gov |

| 2-(Trifluoromethyl)pyrrolidine | 12.6 | researchgate.netacs.orgnih.gov |

| 2-Imidazoliummethyl-substituted pyrrolidine | 11.1 | researchgate.netacs.orgnih.gov |

The amine functional groups in this compound are susceptible to oxidation. The tertiary amine at the N-1 position can be oxidized to form a stable N-oxide, a common transformation for tertiary amines. The secondary amine at C-3 can also undergo oxidation, which may lead to the formation of an imine or other products depending on the specific oxidizing agent and reaction conditions.

Various methods have been developed for the oxidation of pyrrolidine derivatives. Ceria-supported nanogold (Au/CeO2) has been shown to be an effective catalyst for the aerobic oxidation of cyclic secondary and tertiary amines to their corresponding lactams. osti.gov For instance, N-methylpyrrolidine is efficiently oxidized to N-methyl-2-pyrrolidone at 80-100 °C. osti.gov Other catalytic systems, such as those involving copper and TEMPO with oxygen, have also been used to dehydrogenate pyrrolidines. nih.gov Furthermore, hypervalent iodine(III) reagents, such as iodosylarenes (ArIO), can be used to achieve direct α-functionalization of N-protected pyrrolidines. nih.gov

Table 2: Examples of Oxidation Reactions on Pyrrolidine Scaffolds

| Substrate | Reagent/Catalyst | Product Type | Reference |

| N-methylpyrrolidine | Au/CeO2, O2 | N-methyl-2-pyrrolidone (Lactam) | osti.gov |

| N-protected pyrrolidines | (PhIO)n / TMSN3 | α-Azido-pyrrolidine | nih.gov |

| Substituted Pyrrolidines | N-Bromosuccinimide (NBS) | Pyrroles | acs.org |

| Substituted Pyrrolidines | B(C6F5)3 / Alkene | Pyrroles | nih.govacs.org |

The nucleophilic nature of the amine groups in this compound facilitates both alkylation and acylation reactions. chemicalbook.com

Alkylation: This reaction involves the formation of a new carbon-nitrogen bond with an alkylating agent, typically an alkyl halide. wikipedia.org

The secondary amine at C-3 can be alkylated to form a tertiary amine.

The tertiary amine at N-1 can be alkylated to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org

A significant challenge in amine alkylation is the potential for overalkylation, as the product amine can often be more nucleophilic than the starting material, leading to a mixture of products. wikipedia.orgmasterorganicchemistry.com However, the alkylation of a secondary amine to a tertiary amine is often more controllable. masterorganicchemistry.com

Acylation: This reaction involves the introduction of an acyl group (R-C=O) from a reagent like an acid chloride or anhydride. Acylation typically occurs preferentially at the most nucleophilic and least sterically hindered site. In this compound, the secondary amine at C-3 would be the primary site of acylation, leading to the formation of a stable amide. Amides can subsequently be reduced back to amines if desired. msu.edu

Table 3: General Reactivity of Amine Groups in this compound

| Reaction Type | Reactive Site | Expected Product | Notes | Reference |

| Alkylation | C3-NH (secondary) | Tertiary Amine | Can proceed further to quaternary salt. | wikipedia.orgmasterorganicchemistry.com |

| Alkylation | N1 (tertiary) | Quaternary Ammonium Salt | Menshutkin Reaction. | wikipedia.org |

| Acylation | C3-NH (secondary) | Amide | Generally high selectivity for the secondary amine. | chemicalbook.commsu.edu |

Pyrrolidine Ring Reactivity

Reactions can also occur on the carbon framework of the pyrrolidine ring itself, leading to further functionalization or transformation of the heterocyclic system.

While the saturated C-C and C-N bonds of the pyrrolidine ring are generally stable, specific reagents can enable substitutions. Direct α-functionalization of N-protected pyrrolidines has been achieved using hypervalent iodine(III) reagents, which can introduce functionalities at the carbon adjacent to the ring nitrogen. nih.gov

Another significant transformation is the dehydrogenation of the pyrrolidine ring to form the corresponding aromatic pyrrole (B145914). nih.govacs.org This oxidative process requires the removal of two equivalents of hydrogen. Catalytic methods, such as those using tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) in the presence of an alkene as a hydrogen acceptor, have been developed for this purpose. nih.govacs.org This approach is notable as it avoids harsh oxidative conditions that could degrade sensitive pyrrole products. acs.org For this compound, such a reaction would lead to a highly substituted pyrrole derivative.

The pyrrolidine ring is a saturated heterocycle, meaning it is already in a fully reduced state and cannot undergo further hydrogenation of the ring itself. acs.org Instead, hydrogenation is a key transformation pathway to synthesize substituted pyrrolidines from their unsaturated aromatic precursors, pyrroles. acs.orgacs.org

The catalytic hydrogenation of substituted pyrroles to yield pyrrolidines is a well-established and stereoselective process. acs.org Catalysts such as rhodium-on-alumina (Rh/Al2O3) or platinum-on-alumina (Pt/Al2O3) are commonly employed. acs.orgacs.orgresearchgate.net These reactions can create multiple new stereocenters with high diastereoselectivity, where the hydrogen atoms are typically delivered to one face of the aromatic ring. acs.org For example, the reduction of highly substituted pyrroles can afford functionalized pyrrolidines with up to four new stereocenters in a single step. acs.orgacs.org While this describes the synthesis of the ring system rather than its subsequent transformation, the reduction of functional groups attached to the pyrrolidine ring is also a relevant transformation. For instance, an amide formed by acylation at the C-3 amine could be reduced to a tertiary amine using reducing agents like lithium aluminum hydride. msu.edu

Table 4: Catalysts for Hydrogenation of Pyrroles to Pyrrolidines

| Catalyst | Substrate Type | Key Feature | Reference |

| Rh/Al2O3 | Highly substituted pyrroles | High diastereoselectivity | acs.orgacs.org |

| Pt/Al2O3 | α-Ketoester substituted pyrroles | Selective ketone reduction or full ring reduction | acs.org |

| Rhodium on Carbon | Substituted pyrroles | General catalyst for pyrrole hydrogenation | researchgate.net |

Ring-Opening and Rearrangement Reactions of this compound and its Derivatives

The pyrrolidine ring, a stable five-membered saturated heterocycle, is generally resistant to ring-opening reactions. However, under specific conditions, particularly with activation, the C-N bonds of the pyrrolidine ring can be cleaved. For N-alkylpyrrolidine derivatives, such as this compound, these reactions often require harsh conditions or specific reagents to proceed.

For instance, the ring-opening of N-methyl-2-pyrrolidone (NMP), a related lactam, occurs under both acidic and alkaline conditions to yield N-methyl-4-aminobutyric acid. wikipedia.orgresearchgate.net While this compound lacks the activating carbonyl group of NMP, this illustrates the potential for C-N bond cleavage within the pyrrolidine ring system under hydrolytic pressure.

More synthetically relevant ring-opening strategies often involve the introduction of functional groups that facilitate cleavage. For example, N-acyliminium ions derived from pyrrolidine precursors can undergo nucleophilic attack that leads to ring-opened products. researchgate.net In the context of this compound, derivatization of the 3-amino group followed by activation could potentially lead to ring-opening pathways.

Rearrangement reactions of the pyrrolidine skeleton itself are less common without significant activation. However, rearrangements involving substituents on the pyrrolidine ring are well-documented. For example, N-acyliminium ions generated from α-alkoxy-β-iodopyrrolidines can be used in radical cyclization reactions to form bicyclic hemiaminals, which can then be further elaborated. researchgate.net While not a direct rearrangement of the core ring, these transformations highlight how the pyrrolidine scaffold can be used to construct more complex molecular architectures.

Table 1: Examples of Ring-Opening Reactions of Pyrrolidine Derivatives

| Pyrrolidine Derivative | Reaction Conditions | Product | Reference |

|---|---|---|---|

| N-Methyl-2-pyrrolidone (NMP) | Acidic or alkaline hydrolysis | N-methyl-4-aminobutyric acid | wikipedia.orgresearchgate.net |

| α-Alkoxy-β-iodopyrrolidines | Radical cyclization followed by N-acyliminium ion chemistry | α,β-cis-dialkylsubstituted pyrrolidines | researchgate.net |

Stereochemical Control in Subsequent Transformations

The chiral centers present in this compound (at C2 and C3) are pivotal in directing the stereochemical outcome of subsequent reactions. The rigid five-membered ring structure often leads to high levels of stereocontrol.

Epimerization Processes in Pyrrolidine Derivatives

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a key consideration in the synthesis and manipulation of substituted pyrrolidines. The stereochemical integrity of the carbon atoms in the pyrrolidine ring, particularly those adjacent to activating groups, can sometimes be compromised under certain reaction conditions.

For instance, the synthesis of (R)-2-methylpyrrolidine from (S)-prolinol involves a hydrogenolysis step to reduce an iodomethyl group to a methyl group, a process that proceeds with high optical purity, indicating the stability of the C2 stereocenter under these conditions. google.comnih.gov However, the presence of activating groups can facilitate epimerization. For example, the deprotonation at the alpha position to a carbonyl group in an amide can lead to the formation of an enolate, which can then be protonated from either face, potentially leading to a mixture of diastereomers. youtube.com

In the case of this compound, the C2 position, being adjacent to the nitrogen atom, could be susceptible to epimerization under certain conditions, although this would likely require harsh treatment. The C3 stereocenter, bearing the amino group, could also potentially undergo inversion through derivatization and subsequent nucleophilic substitution reactions.

Table 2: Factors Influencing Epimerization in Pyrrolidine Derivatives

| Position on Pyrrolidine Ring | Activating Group | Conditions Favoring Epimerization | Reference |

|---|---|---|---|

| α to Nitrogen | None required, but enhanced by adjacent electron-withdrawing groups | Strong base, high temperatures | youtube.com |

| α to Carbonyl | Carbonyl group | Base (e.g., LDA) to form enolate | youtube.com |

Diastereoselective Control in Reactions Utilizing the Chiral Pyrrolidine Unit

The inherent chirality of the this compound scaffold can be effectively utilized to control the stereochemistry of new stereocenters formed in subsequent reactions. This diastereoselective control is a cornerstone of modern asymmetric synthesis.

A prominent example is the use of chiral pyrrolidine derivatives in [3+2] cycloaddition reactions to form densely substituted pyrrolidines with high diastereoselectivity. acs.org The stereocenters on the initial pyrrolidine ring direct the approach of the incoming reagents, leading to the preferential formation of one diastereomer over others. For example, the use of a chiral N-tert-butanesulfinylimine in a cycloaddition with an azomethine ylide can generate pyrrolidine derivatives with up to four stereogenic centers with excellent diastereomeric ratios. acs.org

Similarly, the Petasis boronic acid Mannich reaction, which combines a boronic acid, an amine, and an aldehyde, can be highly diastereoselective when a chiral α-hydroxy aldehyde is used. nih.gov The use of a chiral amine, such as a derivative of this compound, would introduce another element of stereocontrol, potentially allowing for the synthesis of specific stereoisomers of β-amino alcohols.

The diastereoselectivity of such reactions can often be tuned by the choice of catalyst, solvent, and protecting groups. For instance, in the gold-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/reduction, the diastereochemical outcome (cis or trans) of the resulting 2,5-disubstituted pyrrolidines can be switched by changing the nitrogen protecting group. rsc.org

Table 3: Examples of Diastereoselective Reactions with Pyrrolidine Derivatives

| Reaction Type | Chiral Pyrrolidine Derivative | Key Reagents | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | N-tert-Butanesulfinyl imines | Azomethine ylides, Ag2CO3 | High diastereoselectivity (up to four stereocenters) | acs.org |

| Petasis Boronic Acid Mannich Reaction | Chiral amines | Boronic acids, α-hydroxy aldehydes | Predominantly anti or syn β-amino alcohols depending on catalyst | nih.gov |

| Au-catalyzed Tandem Reaction | Amino alkynes with N-protecting groups | Ph3PAuCl, AgSbF6, Et3SiH | Switchable between 2,5-cis and 2,5-trans pyrrolidines | rsc.org |

| Rh(III)-catalyzed Amino Oxygenation | Not directly involving a chiral pyrrolidine, but applicable | 1,3-dienes, dioxazolone | Excellent diastereoselectivity for internal oxyamination | nih.gov |

Structural Analogs and the Chemical Impact of Modifications

Derivatives of 1,2-Dimethylpyrrolidin-3-amine

The derivatives of this compound can be categorized based on changes to the pyrrolidine (B122466) ring, modifications to the exocyclic amine, or the construction of fused ring systems.

The saturated five-membered ring of pyrrolidine can be varied to include different levels of unsaturation or oxidation, leading to pyrrolines, pyrroles, and pyrrolidinones. Each variation imparts distinct chemical and physical properties. wikipedia.orgnih.gov

Pyrrolidines : As saturated heterocycles, pyrrolidines, such as the core of this compound, have a flexible, non-planar structure. wikipedia.orgchemicalbook.com The nitrogen atom is sp³-hybridized and basic, readily participating in nucleophilic reactions. chemicalbook.comsafrole.com

Pyrrolines (Dihydropyrroles) : These are intermediates in the reduction of pyrroles to pyrrolidines and exist as three different isomers depending on the position of the double bond. wikipedia.org 1-Pyrroline is a cyclic imine, while 2- and 3-pyrrolines are cyclic amines. wikipedia.org The presence of the double bond introduces rigidity and potential for different modes of reactivity compared to the saturated pyrrolidine ring.

Pyrroles : The fully unsaturated, aromatic counterpart to pyrrolidine. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, rendering it significantly less basic and nucleophilic than pyrrolidine. Pyrrole (B145914) undergoes electrophilic aromatic substitution rather than the nucleophilic additions characteristic of pyrrolidines.

Pyrrolidinones (Lactams) : The presence of a carbonyl group adjacent to the nitrogen, as seen in N-methyl-2-pyrrolidone (NMP), introduces a lactam functionality. wikipedia.orgnih.gov This significantly alters the chemical properties; the nitrogen is part of an amide and is non-basic. The carbonyl group itself can participate in various reactions. Studies on the reaction of N-methyl-2-pyrrolidinone with carbon disulfide have shown that the α-protons have a significant role in its reactivity. researchgate.net

| Ring System | Structure | Key Features | Typical Reactivity |

|---|---|---|---|

| Pyrrolidine | Saturated, sp³ N | Basic, Nucleophilic | N-Alkylation, N-Acylation |

| Pyrroline | One double bond | Varies (imine/amine) | Addition reactions |

| Pyrrole | Aromatic, sp² N | Non-basic, Planar | Electrophilic substitution |

| Pyrrolidinone | Contains a carbonyl | Non-basic N (amide) | Reactions at the carbonyl |

The 3-amine group of this compound is a secondary amine (methylamino group). Its properties can be compared to analogous primary and tertiary amines on a pyrrolidine ring. The nucleophilicity and basicity of the amine are key properties that are altered with the degree of substitution. In the context of pyrrolidine-fused chlorins, the reactivity of a cyclic secondary amine was found to be lower than a primary acyclic amine, which can be attributed to a combination of steric and electronic effects. nih.gov Generally, secondary amines like the one in the title compound are good nucleophiles. Conversion to a primary amine would increase the number of N-H bonds available for hydrogen bonding, while conversion to a tertiary amine would increase steric bulk and eliminate N-H bonds.

The pyrrolidine scaffold can be incorporated into more complex bicyclic and polycyclic systems. These fused rings are of significant interest in the development of novel chemical entities. rsc.org The synthesis of such systems can be achieved through various cycloaddition reactions. nih.govrsc.org For instance, 1,3-dipolar cycloadditions are a powerful tool for constructing pyrrolidine-fused architectures. nih.govnih.gov The development of cascade reactions allows for the efficient, one-pot synthesis of complex fused systems like 3-azabicyclo[3.2.0]heptanes from simple starting materials. rsc.orgrsc.org Other strategies include the synthesis of fused morpholine-pyrrolidines via the Petasis-borono Mannich reaction. nih.gov These fused systems often exhibit rigid conformations, which can be advantageous in the design of specific molecular shapes.

Influence of Substituent Effects on Reactivity and Selectivity

The methyl groups at the N-1 and C-2 positions of this compound have profound electronic and steric effects on the molecule's reactivity and the selectivity of its reactions.

Electronic and Steric Effects of N- and C-Methylation

N-Methylation : The methyl group on the nitrogen atom makes it a tertiary amine. Compared to its secondary amine (N-H) counterpart, the N-methyl group increases the electron density on the nitrogen, which generally increases its basicity. However, steric hindrance around the nitrogen is also increased, which can affect its nucleophilicity and ability to participate in reactions. For example, in the context of indole (B1671886) chemistry, the presence of an N-methyl group versus an N-H can significantly influence the course of a reaction. acs.org

C-Methylation : The methyl group at the C-2 position introduces a stereocenter and provides steric bulk adjacent to the ring nitrogen. This steric hindrance can influence the approach of reagents to the nitrogen atom and the conformation of the five-membered ring. In copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines, the steric properties of substituents on the catalyst ligand were found to have a subtle influence on the diastereoselectivity of the reaction. acs.org Similarly, substitution on the pyrrolidine ring itself can direct the stereochemical outcome of reactions at other positions.

| Modification | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| N-Methylation | Increases basicity (inductive effect) | Increases steric hindrance at N | Can decrease nucleophilicity |

| C-2 Methylation | Weak inductive effect | Shields one face of the ring | Influences diastereoselectivity |

Impact of Chiral Auxiliaries and Ligands on Reaction Outcomes

Chirally pure substituted pyrrolidines are highly valuable as chiral auxiliaries and ligands in asymmetric synthesis, directing the stereochemical outcome of reactions. nih.govacs.org Although this compound itself is not a commonly cited ligand, the principles derived from structurally similar compounds are directly applicable.

Chiral Auxiliaries : C₂-symmetrical 2,5-disubstituted pyrrolidines have been extensively used as chiral auxiliaries. nih.govacs.org The chiral scaffold controls the stereoselective formation of new stereocenters in a substrate, and can then be removed.

Chiral Ligands and Organocatalysts : The development of chiral pyrrolidine-based organocatalysts has been a major advance in asymmetric synthesis. rsc.orgthieme-connect.com For instance, cis-2,5-disubstituted pyrrolidines have been synthesized and applied as organocatalysts in enantioselective Michael additions. rsc.org The substituents on the pyrrolidine ring create a specific chiral environment that allows for high levels of enantioselectivity by favoring one pathway of substrate approach to the catalyst. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has also been developed, highlighting the importance of creating quaternary stereocenters. nih.gov The stereoselective synthesis of these complex pyrrolidines often relies on methods like asymmetric allylic alkylation or dynamic kinetic resolution. nih.govchemrxiv.org The diastereoselective synthesis of related heterocyclic systems, such as oxazolidines, further underscores the power of using chiral building blocks to control reaction outcomes. nih.gov

Advanced Applications in Asymmetric Synthesis and Catalysis

1,2-Dimethylpyrrolidin-3-amine as a Chiral Building Block in Complex Molecule Synthesis

The primary and most significant application of this compound as a chiral building block is demonstrated in the synthesis of complex pharmaceutical agents. Its defined stereochemistry is transferred to the final product, making it a crucial component for constructing molecules with specific biological activities. A notable example is its role as a key intermediate in the synthesis of Varenicline, a prescription medication used for smoking cessation.

In the synthesis of Varenicline, a chiral pyrrolidine (B122466) derivative is essential for constructing the final tetracyclic framework. nih.govwikipedia.orgnih.govnih.gov The process often involves the oxidative cleavage of a precursor diol to form a dialdehyde, which then undergoes a reductive amination with an amine to form the core pyrrolidine ring. nih.gov The specific stereoisomer of the diamine is critical for ensuring the correct three-dimensional structure of Varenicline, which is essential for its function as a partial agonist selective for α4β2 nicotinic acetylcholine (B1216132) receptors. wikipedia.org The synthesis showcases how a relatively simple chiral building block can be elaborated into a complex, biologically active molecule, underscoring the value of this compound in medicinal chemistry and drug discovery programs.

Role as a Chiral Auxiliary in Enantioselective Transformations

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it is removed for potential reuse. wikipedia.orgsigmaaldrich.com Common examples include pseudoephedrine and Evans oxazolidinones, which are widely used to direct alkylations, aldol (B89426) reactions, and other transformations. nih.govharvard.edu

The structure of this compound, featuring a robust chiral scaffold and reactive amine groups, suggests its potential for use as a chiral auxiliary. In principle, the primary or secondary amine could be acylated by a prochiral substrate, and the inherent chirality of the pyrrolidine ring could then direct subsequent stereoselective reactions on that substrate. However, based on a review of available scientific literature, the application of this compound specifically in the role of a recoverable chiral auxiliary is not a widely documented strategy. While the pyrrolidine motif is central to many asymmetric methods, this particular diamine is more commonly incorporated permanently into the target structure as a building block.

The synthesis of enantiomerically pure β-amino acids is of significant interest as they are key components of various natural products and peptidomimetics with enhanced metabolic stability. Numerous methods exist for their asymmetric synthesis, often employing chiral auxiliaries or catalysts to control stereochemistry.

Despite the structural suitability of chiral amines and their derivatives for this purpose, there is limited specific information in the surveyed literature detailing the use of this compound as a chiral auxiliary or catalyst for the asymmetric synthesis of β-amino acids.

Utilization as a Chiral Ligand in Metal-Catalyzed Reactions

Chiral ligands are fundamental to asymmetric transition-metal catalysis, forming complexes that can catalyze reactions with high enantioselectivity. chemijournal.comsnnu.edu.cnorganic-chemistry.org The effectiveness of a chiral ligand is determined by its ability to create a specific three-dimensional environment around the metal center, thereby differentiating between the prochiral faces of a substrate. chemijournal.com Chiral 1,2-diamines are a privileged class of ligands due to their strong chelating ability with a wide range of transition metals, including rhodium, ruthenium, palladium, and copper. scielo.br

The 1,2-vicinal diamine arrangement within the this compound scaffold makes it an excellent candidate for a bidentate chiral ligand. The two nitrogen atoms can coordinate to a metal center to form a stable five-membered chelate ring, a common feature in highly effective catalytic systems. This chelation restricts the conformational flexibility of the catalytic complex, which is crucial for inducing high levels of stereoselectivity. chemijournal.com While general pyrrolidine-based diamines are well-established as effective ligands in reactions like asymmetric hydrogenation and conjugate addition, specific studies focusing on this compound as a ligand in major catalytic processes are not extensively reported in the available literature. Nonetheless, its structural features align perfectly with the principles of modern ligand design for asymmetric metal catalysis.

Application as an Organocatalyst in Stereoselective Processes

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. mdpi.com Chiral amines, particularly those based on the pyrrolidine scaffold like proline and its derivatives, are among the most successful classes of organocatalysts. nih.gov They typically operate by forming transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. nih.gov

This compound possesses the key structural elements of a potent bifunctional organocatalyst.

Secondary Amine: The secondary amine on the pyrrolidine ring can react with aldehydes or ketones to form the requisite enamine or iminium ion intermediates.

Chiral Scaffold: The rigid, chiral pyrrolidine ring provides a well-defined stereochemical environment to control the approach of the reaction partner.

Tertiary Amine: The adjacent tertiary amine can act as a Brønsted base or a hydrogen bond acceptor, potentially activating other substrates or stabilizing transition states.

This combination of functionalities could enable its use in a variety of stereoselective processes, such as Michael additions, aldol reactions, and Mannich reactions. nih.govnih.gov While the broader family of chiral pyrrolidines has been extensively studied and applied in organocatalysis, specific research detailing the catalytic activity of this compound itself is not prominently featured in the surveyed scientific reports.

Strategic Intermediate for Scaffold Diversity in Synthetic Programs

The concept of scaffold diversity involves using core structures that can be elaborated into a wide range of different molecular architectures, which is a powerful strategy in drug discovery. nih.gov A versatile intermediate allows chemists to efficiently generate libraries of related but structurally distinct compounds for biological screening.

The role of this compound as a key intermediate in the synthesis of Varenicline highlights its utility in generating complex molecular scaffolds. nih.govnih.gov Starting from this chiral diamine, a complex tetracyclic system is constructed. This demonstrates its function as a strategic linchpin in a synthetic program. By modifying the reaction partners or subsequent cyclization strategies, this intermediate could potentially grant access to a variety of other fused heterocyclic systems built upon the chiral pyrrolidine core. Its stable, stereochemically defined structure provides a reliable foundation for building molecular complexity, making it a valuable asset in programs aimed at exploring novel chemical space around a privileged scaffold.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms of organic compounds, including pyrrolidine (B122466) derivatives. DFT calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and determining activation energies, which are crucial for understanding reaction kinetics and pathways.

For instance, DFT studies on substituted pyrrolidinones have been performed to calculate their thermodynamic parameters and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Such calculations help in understanding the reactivity of the pyrrolidine ring system. A conformation analysis can be performed to locate the minimum energy structures, which are then fully optimized at the DFT level, for example, using the B3LYP functional with a 6-31G* basis set.

In the context of reaction pathways, DFT can be employed to explore the mechanisms of reactions involving the pyrrolidine scaffold. For example, in the study of fulleropyrrolidines, DFT and time-dependent DFT (TD-DFT) at the B3LYP/6-311G(d,p) level have been used to optimize structures and model their spectroscopic properties. acs.org These calculations can also predict the acid-dissociation constants (pKBH+) of substituted pyrrolidines. acs.org By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed, revealing the most favorable pathway.

Model the geometry and electronic structure of the reactants and products.

Locate the transition state structure connecting the reactants and products.

Calculate the activation energy of the reaction.

Investigate the effect of the methyl groups on the reactivity and regioselectivity of the amine.

Table 1: Representative DFT Functionals and Basis Sets for Pyrrolidine Derivatives

| DFT Functional | Basis Set | Application |

| B3LYP | 6-31G* | Geometry optimization and electronic property calculations of substituted pyrrolidinones. |

| B3LYP | 6-311G(d,p) | Structure optimization and UV-vis spectra modeling of fulleropyrrolidines. acs.org |

| B3LYP | 6-311+G(d,p) | Calculation of acidity constants for substituted fulleropyrrolidines. acs.org |

Conformational Analysis and Prediction of Stereoselectivity

The biological activity and stereochemical outcome of reactions involving chiral molecules are highly dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. For a flexible five-membered ring system like pyrrolidine, this is particularly important.

Computational methods, often in conjunction with experimental data from techniques like NMR spectroscopy, are employed for conformational analysis. A conformational search can be performed using statistical methods, followed by energy minimization of the resulting conformers. researchgate.net The relative populations of these conformers can then be estimated using thermodynamic calculations based on the Boltzmann distribution. researchgate.net

For N-substituted pyrrolidines, DFT methods can be used to fully optimize the geometry of each conformer and calculate their NMR chemical shifts (1H and 13C). researchgate.net A good correlation between calculated and experimental NMR data provides confidence in the computed geometries. researchgate.net This approach allows for the detailed study of weak intramolecular interactions, such as hydrogen bonds, that can influence the conformational preferences. researchgate.net

In the context of 1,2-Dimethylpyrrolidin-3-amine, which has two stereocenters, conformational analysis would be crucial for understanding its preferred shape and how it interacts with other molecules. The relative orientation of the two methyl groups and the amine group will significantly impact its properties. Predicting the stereoselectivity of a reaction involving this compound would require a detailed analysis of the transition states leading to different stereoisomers. DFT calculations can be used to determine the energies of these diastereomeric transition states, with the lower energy transition state corresponding to the major product.

Table 2: Key Parameters in Conformational Analysis of Pyrrolidine Derivatives

| Parameter | Description | Method of Determination |

| Dihedral Angles | Define the puckering of the pyrrolidine ring. | Geometry optimization using DFT or molecular mechanics. |

| Relative Energy | The energy of a conformer relative to the most stable conformer. | Single-point energy calculations or geometry optimization. |

| Boltzmann Population | The percentage of each conformer present at a given temperature. | Calculated from the relative Gibbs free energies. researchgate.net |

| NMR Chemical Shifts | Can be used to validate the computed conformations by comparing with experimental data. | Calculated using methods like GIAO (Gauge-Independent Atomic Orbital). |

Molecular Dynamics Simulations for Chiral Recognition and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of their behavior over time. This technique is particularly useful for investigating intermolecular interactions, such as those involved in chiral recognition. Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule.

MD simulations have been used to study the behavior of N-methylpyrrolidone (the monomer unit of the polymer polyvinylpyrrolidone) in water. rsc.org These simulations revealed a strong structuring effect of the pyrrolidone ring on the surrounding water molecules, with distinct solvation shells observed. rsc.org Such studies provide insight into the hydrophilic and hydrophobic interactions that govern the behavior of pyrrolidine derivatives in aqueous environments.

In the context of chiral recognition, MD simulations can be used to model the interaction between a chiral selector (e.g., a chiral stationary phase in chromatography) and the enantiomers of a chiral analyte. By simulating the formation of diastereomeric complexes, the differences in their stability and dynamics can be analyzed to understand the basis of enantioseparation.

For this compound, MD simulations could be employed to:

Study its solvation in different solvents.

Investigate its interaction with a chiral receptor or enzyme active site.

Simulate the formation of diastereomeric complexes with a chiral resolving agent to understand the mechanism of chiral recognition.

Explore the dynamics of the pyrrolidine ring and the influence of the methyl and amino substituents on its flexibility.

Table 3: Applications of Molecular Dynamics Simulations for Pyrrolidine Derivatives

| Application | System Studied | Key Findings |

| Solvation Dynamics | N-methylpyrrolidone in water. rsc.org | Strong structuring of water molecules around the solute, with distinct solvation shells. rsc.org |

| Chiral Recognition | Pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1. nih.gov | Identification of key interactions between the ligand and the protein binding site. nih.gov |

| Conformational Stability | Complexes of pyrrolidine derivatives with target proteins. bohrium.com | Demonstration of the stability of the ligand-protein complex over the simulation trajectory. bohrium.com |

3-D Shape Analysis and Molecular Design Principles

The three-dimensional shape of a molecule is a critical determinant of its biological activity. 3-D shape analysis, often performed in the context of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the 3D properties of molecules with their observed activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models.

These models are based on aligning a series of molecules and calculating their steric and electrostatic fields. The resulting field values are then correlated with the biological activity to generate a predictive model. The models are often visualized as contour maps, which indicate regions where changes in steric bulk or electrostatic potential would be expected to increase or decrease activity. nih.govnih.gov

Several 3D-QSAR studies have been conducted on pyrrolidine derivatives to understand the structural requirements for their activity as inhibitors of various biological targets, such as myeloid cell leukemia-1 (Mcl-1) and dipeptidyl peptidase IV (DP-IV). nih.govnih.gov These studies provide valuable insights for the design of new, more potent inhibitors. Based on the 3D-QSAR models, new compounds can be designed with predicted high activity. nih.gov

For this compound, 3-D shape analysis and QSAR could be used to:

Develop a model to predict the biological activity of its derivatives.

Identify the key structural features responsible for its activity.

Guide the design of new analogs with improved potency and selectivity.

Understand the steric and electronic requirements for its interaction with a biological target.

Table 4: Principles of 3D-QSAR for Molecular Design

| Principle | Description | Application in Pyrrolidine Derivatives |

| Molecular Alignment | Superimposing a set of molecules based on a common scaffold or pharmacophore. | Aligning pyrrolidine derivatives based on the pyrrolidine ring. nih.gov |

| Field Calculation | Computing steric and electrostatic fields around the aligned molecules. | Generating CoMFA and CoMSIA fields to describe the shape and electronic properties of the molecules. nih.govnih.gov |

| Statistical Analysis | Correlating the field values with biological activity using methods like Partial Least Squares (PLS). | Building predictive models for the inhibitory activity of pyrrolidine derivatives against targets like Mcl-1 and DP-IV. nih.govnih.gov |

| Contour Map Visualization | Representing the QSAR model as 3D contour maps to visualize favorable and unfavorable regions for steric and electrostatic interactions. nih.gov | Guiding the design of new pyrrolidine-based inhibitors with enhanced activity. nih.gov |

Advanced Analytical Techniques for Structural and Stereochemical Characterization

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography is the cornerstone for separating and quantifying the stereoisomers of 1,2-Dimethylpyrrolidin-3-amine. Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment, which is provided by a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). mdpi.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. mdpi.com These diastereomeric complexes have different energies and stabilities, leading to different retention times and allowing for their separation. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte or its derivatives.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique for the enantioseparation of amines. For a compound like this compound, direct separation on a CSP is possible, or it can be derivatized with an achiral agent to improve detection and chromatographic behavior. libretexts.org Common CSPs for amine separation include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. nih.gov To enhance the separation and ionization for mass spectrometric detection, derivatization with agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed. nist.gov The determination of enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC): For volatile amines, or those that can be made volatile through derivatization, chiral GC offers high resolution and sensitivity. rsc.org The stationary phases in chiral GC often consist of cyclodextrin (B1172386) derivatives coated onto a fused silica (B1680970) capillary column. researchgate.net These cyclodextrins have a chiral cavity into which one enantiomer fits better than the other, resulting in differential retention. For primary and secondary amines like this compound, derivatization is often necessary to block the polar N-H group, reduce peak tailing, and improve thermal stability. mdpi.com The selection of the appropriate cyclodextrin derivative is critical for achieving baseline separation of the enantiomers. researchgate.net

The diastereomeric ratio of the cis and trans isomers of this compound can typically be determined using standard, non-chiral chromatography (either GC or HPLC), as diastereomers have different physical properties and are thus separable on achiral stationary phases. libretexts.org

Table 1: Representative Chiral Chromatography Parameters for Amine Separation (Note: This table provides general conditions as specific methods for this compound are not publicly available. These are typical starting points for method development.)

| Parameter | Chiral HPLC | Chiral GC |

| Column Type | Polysaccharide-based (e.g., Chiralpak) or Pirkle-type | Cyclodextrin-based (e.g., Chirasil-DEX) rsc.org |

| Mobile Phase | Hexane/Isopropanol + Amine modifier (e.g., DEA) | Carrier Gas (e.g., Helium, Hydrogen) |

| Derivatization | Optional (e.g., with AQC for fluorescence/MS) nist.gov | Often required (e.g., with trifluoroacetic anhydride) |

| Detector | UV-Vis, Circular Dichroism (CD), MS | Flame Ionization Detector (FID), MS |

| Key Measurement | Enantiomeric Excess (ee), Diastereomeric Ratio (dr) | Enantiomeric Excess (ee), Diastereomeric Ratio (dr) |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyrrolidine (B122466) ring and the two methyl groups. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration values would confirm the connectivity. For instance, the N-methyl group on the ring would likely appear as a singlet, as would the methyl group on the exocyclic amine, though at different chemical shifts. The ring protons would present as complex multiplets. docbrown.info

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, confirming the presence of two methyl carbons and four unique carbons in the pyrrolidine ring. rsc.org

Chiral NMR: The enantiomeric excess can also be determined by NMR using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.gov These agents interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum, allowing for quantification. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. docbrown.info

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. docbrown.info

C-H Stretch: Absorptions in the 2800-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the methyl and methylene (B1212753) groups. docbrown.info

N-H Bend: An N-H bending vibration is expected around 1550-1650 cm⁻¹. docbrown.info

C-N Stretch: C-N stretching vibrations for aliphatic amines typically appear in the 1020-1250 cm⁻¹ region. docbrown.info

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (114.19 g/mol ). nih.gov A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Fragmentation: The fragmentation pattern is a fingerprint of the molecule. For this compound, characteristic fragmentation would involve the loss of methyl groups or cleavage of the pyrrolidine ring. A common fragmentation for amines is alpha-cleavage, which would lead to the formation of stable iminium ions. For example, cleavage adjacent to the ring nitrogen could produce a prominent fragment ion. nist.gov

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for two distinct CH₃ groups (singlets), complex multiplets for CH and CH₂ protons on the pyrrolidine ring, and a signal for the N-H proton. |

| ¹³C NMR | Six distinct carbon signals: two methyls, two methylenes, and two methines in the pyrrolidine ring. |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~2950-2800 (C-H stretch), ~1590 (N-H bend), ~1200 (C-N stretch). |

| MS (EI) | Molecular Ion [M]⁺ at m/z 114. Key fragments may include [M-CH₃]⁺ (m/z 99) and other ions resulting from ring cleavage. |

X-ray Crystallography for Absolute Configuration and Solid-State Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. rcsb.org To perform this analysis, the compound must be a single, well-ordered crystal. Since this compound is a liquid or low-melting solid at room temperature, it must first be converted into a crystalline salt by reacting it with a suitable acid (e.g., hydrochloric acid, tartaric acid, or HBF₄). researchgate.netabovchem.com

If a chiral acid (like tartaric acid) is used, the resulting diastereomeric salts can often be separated by crystallization, a classic resolution method. libretexts.org Subsequent X-ray analysis of a single crystal of one of the diastereomeric salts allows for the unambiguous determination of the relative and absolute stereochemistry of all chiral centers in the amine. The known configuration of the chiral acid serves as an internal reference.

The analysis provides precise data on bond lengths, bond angles, and torsion angles within the molecule. It also reveals how the molecules are arranged in the crystal lattice and details the intermolecular interactions, such as hydrogen bonding, that govern the solid-state structure. rcsb.org

Table 3: Illustrative X-ray Crystallography Data Parameters (Note: This table is a general representation of the data obtained from an X-ray diffraction experiment, as no specific crystal structure for this compound is publicly available.)

| Parameter | Description | Example Value |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.1 Å, b = 5.6 Å, c = 12.3 Å, β = 98.5° |

| Resolution (Å) | A measure of the level of detail observed. | 0.77 Å |

| R-factor | An indicator of the agreement between the crystallographic model and the experimental data. | 0.045 (4.5%) |

| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. | 0.02(5) |

Future Research Trajectories

Development of Novel and Sustainable Synthetic Routes to Chiral Pyrrolidin-3-amines

The development of efficient, sustainable, and economically viable methods for the synthesis of chiral pyrrolidin-3-amines is a primary area of future research. Traditional synthetic methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. rsc.org Modern approaches are increasingly focused on green chemistry principles to mitigate these issues. mdpi.com

One promising avenue is the use of biocatalysis . Enzymes offer high stereoselectivity under mild reaction conditions. mdpi.comresearchgate.net For instance, transaminases have been successfully employed for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excess (>99.5%) for both enantiomers. acs.org Another biocatalytic approach involves the use of laccases for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org Directed evolution of enzymes like cytochrome P411 has enabled the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines and indolines. acs.orgescholarship.orgnih.govresearchgate.netcaltech.edu

Flow chemistry presents another innovative approach, offering rapid and scalable synthesis of chiral pyrrolidines. rsc.org Continuous flow protocols have been developed for the highly diastereoselective synthesis of functionalized pyrrolidines with high yields (up to 87%) and superior diastereocontrol in very short reaction times. rsc.org This methodology has also been successfully applied to the synthesis of chiral piperidines and the γ-lactam ring present in various biologically active compounds. uc.ptacs.org

Furthermore, organocatalytic strategies continue to evolve, providing metal-free and environmentally benign alternatives for the synthesis of polysubstituted pyrrolidines. researchgate.netresearchgate.net These methods often utilize readily available and non-toxic catalysts under mild conditions. researchgate.net

| Synthetic Approach | Key Features | Representative Example | Reference(s) |

| Biocatalysis | High stereoselectivity, mild conditions | Asymmetric synthesis of 2-substituted pyrrolidines using transaminases | acs.org |

| Flow Chemistry | Rapid, scalable, high throughput | Diastereoselective synthesis of functionalized pyrrolidines | rsc.org |

| Organocatalysis | Metal-free, environmentally benign | [3+2] cycloaddition for polysubstituted pyrrolidines | researchgate.netresearchgate.net |

Exploration of New Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of chiral pyrrolidin-3-amines heavily relies on the development of novel and efficient catalytic systems. Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules. mdpi.commdpi.comnih.gov Pyrrolidine-based organocatalysts, in particular, have been extensively studied and have shown broad applicability in various organic transformations. bohrium.com

Recent advances have focused on the design of new chiral ligands for metal-catalyzed reactions. pnas.orgresearchgate.netacs.org For example, a dual-catalytic system using a Cu(I)/chiral phosphoric acid has been developed for the asymmetric radical aminotrifluoromethylation of alkenes to afford CF3-containing chiral pyrrolidines with high enantioselectivities. thieme-connect.com Ligand-controlled regiodivergent Cu(I)-catalyzed asymmetric cycloaddition reactions have also been reported for the synthesis of pyrrolidines with two quaternary stereocenters. acs.org

Biocatalytic systems are also at the forefront of innovation. Engineered enzymes, such as amine dehydrogenases (AmDHs), are being explored for the reductive amination of carbonyl compounds to produce chiral amines with high efficiency and stereoselectivity. rsc.org These enzymatic systems often operate in tandem with cofactor recycling systems, making the process more atom-economical and sustainable. rsc.org The combination of photochemical oxyfunctionalization with enzymatic catalysis in a one-pot synthesis has been demonstrated for the production of chiral N-Boc-3-amino/hydroxy-pyrrolidines with high conversions and excellent enantiomeric excess. nih.gov

| Catalytic System | Type of Reaction | Key Advantages | Reference(s) |

| Cu(I)/Chiral Phosphoric Acid | Asymmetric Radical Aminotrifluoromethylation | High enantioselectivity for CF3-containing pyrrolidines | thieme-connect.com |

| Amine Dehydrogenases (AmDHs) | Biocatalytic Reductive Amination | High efficiency, excellent stereoselectivity, atom-economical | rsc.org |

| Photoenzymatic One-Pot Synthesis | Photochemical Oxyfunctionalization & Biocatalysis | Mild conditions, high conversion and enantioselectivity | nih.gov |

Computational Design and Discovery of Enhanced Chiral Derivatives and Their Applications

Computational chemistry and in silico methods are playing an increasingly important role in the rational design and discovery of novel chiral catalysts and their derivatives. mdpi.com These approaches can accelerate the development process by predicting the performance of new catalysts and guiding experimental efforts. nih.gov

Density Functional Theory (DFT) calculations are widely used to elucidate reaction mechanisms and understand the origins of enantioselectivity in organocatalyzed and metal-catalyzed reactions. researchgate.netacs.org This knowledge can then be used to fine-tune the structure of existing catalysts or to design new ones with improved activity and selectivity. nih.gov For example, DFT studies have been instrumental in understanding the role of ligands in controlling the regioselectivity of copper-catalyzed cycloaddition reactions. acs.org

In silico screening of virtual libraries of potential catalysts is another powerful tool. By combining experimental data with computational modeling, it is possible to identify promising catalyst candidates from a large pool of structures, thereby reducing the time and resources required for experimental screening. nih.gov This approach has been successfully used to design an efficient organocatalyst for asymmetric Diels-Alder reactions. nih.gov

The development of 3-D fragment-based drug discovery platforms also benefits from computational design. By creating virtual libraries of 3-D building blocks and analyzing their properties, it is possible to design novel pyrrolidine (B122466) derivatives with specific biological activities. acs.org This approach has been used to develop potent and selective inhibitors of neuronal nitric oxide synthase. nih.gov

| Computational Method | Application | Outcome | Reference(s) |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic reactions | Understanding enantioselectivity and guiding catalyst design | researchgate.netacs.org |

| In Silico Screening | Virtual screening of catalyst libraries | Identification of promising catalyst candidates | nih.gov |

| 3-D Fragment-Based Design | Drug discovery | Design of pyrrolidine derivatives with specific biological activities | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.